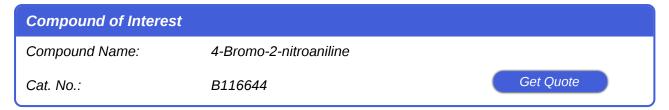


A Comparative Guide to the Spectroscopic Characterization of 4-Bromo-2-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characterization of **4-Bromo-2-nitroaniline** against related compounds, supported by experimental data from Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This information is crucial for positive identification, purity assessment, and structural elucidation in research and development.

Spectroscopic Analysis of 4-Bromo-2-nitroaniline

4-Bromo-2-nitroaniline is a substituted aromatic amine whose structural identity is unequivocally confirmed through the distinct signals observed in FTIR and NMR spectroscopy. The electron-withdrawing effects of the nitro group and the halogen substituent, as well as their positions on the aniline ring, create a unique spectral fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of **4-Bromo-2-nitroaniline** reveals characteristic absorption bands corresponding to its key functional groups. The presence of the amine (NH₂), nitro (NO₂), and bromo (C-Br) groups, along with the aromatic ring, are all identifiable. A study on the growth and characterization of **4-Bromo-2-nitroaniline** single crystals confirmed peaks at 3472 cm⁻¹ for the N-H stretching of the amine group and 3093 cm⁻¹ for the aromatic C-H stretching.[1]

Table 1: FTIR Spectral Data for **4-Bromo-2-nitroaniline** and Comparative Compounds



Functional Group	4-Bromo-2- nitroaniline (cm⁻¹)	4-Nitroaniline (Comparative) (cm ⁻¹)	Interpretation
N-H Stretch (Amine)	3472[1], ~3350	3478, 3350	Asymmetric and symmetric stretching of the primary amine.
C-H Stretch (Aromatic)	3093[1]	~3100	Stretching vibrations of C-H bonds on the benzene ring.
C=C Stretch (Aromatic)	~1600-1450	1570	Ring stretching vibrations.
N-O Stretch (Nitro)	~1520, ~1340	~1500, ~1310	Asymmetric and symmetric stretching of the nitro group.
C-N Stretch	~1300	1244-1283	Stretching of the carbon-nitrogen bond.
C-Br Stretch	~600-500	N/A	Stretching of the carbon-bromine bond.

Note: Some values are typical ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For **4-Bromo-2-nitroaniline**, the aromatic region of the ¹H NMR spectrum is of particular interest, showing three distinct protons with specific chemical shifts and coupling patterns.

Table 2: ¹H NMR Spectral Data for **4-Bromo-2-nitroaniline** and a Comparative Compound



Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4-Bromo-2- nitroaniline	H-3	~8.0	d	~2.5
H-5	~7.4	dd	~9.0, ~2.5	
H-6	~6.8	d	~9.0	_
NH ₂	~6.0	br s	N/A	_
4-Bromoaniline	H-2, H-6	7.26	d	8.7
H-3, H-5	6.59	d	8.7	
NH ₂	3.69	S	N/A	_

Note: ¹H NMR data for **4-Bromo-2-nitroaniline** is based on predictive models and typical values for similar structures due to the absence of a complete, publicly available experimental dataset. Data for 4-Bromoaniline is from experimental results for comparison.[2]

Table 3: 13C NMR Spectral Data for 4-Bromo-2-nitroaniline and a Comparative Compound



Compound	Carbon Atom	Chemical Shift (δ, ppm)
4-Bromo-2-nitroaniline	C-1 (C-NH ₂)	~146
C-2 (C-NO ₂)	~135	
C-3	~128	_
C-4 (C-Br)	~115	_
C-5	~122	_
C-6	~120	_
4-Bromoaniline	C-1 (C-NH ₂)	145.4
C-2, C-6	132.0	
C-3, C-5	116.7	_
C-4 (C-Br)	110.2	_

Note: ¹³C NMR data for **4-Bromo-2-nitroaniline** is based on predictive models. Data for 4-Bromoaniline is from experimental results for comparison.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying these analytical results.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Dry approximately 1-2 mg of the **4-Bromo-2-nitroaniline** sample and 100-200 mg of infrared-grade potassium bromide (KBr) in an oven to remove moisture.
- Grinding: Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Background Collection: Place the KBr pellet holder (empty or with a blank KBr pellet) in the FTIR spectrometer and run a background scan.



• Sample Analysis: Place the sample pellet in the holder and acquire the FTIR spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Weigh approximately 5-10 mg of **4-Bromo-2-nitroaniline** for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to the NMR tube. Ensure the solvent is compatible with the sample and does not have signals that overlap with the analyte peaks.
- Dissolution: Cap the tube and gently agitate or use a vortex mixer to completely dissolve the sample.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Data Acquisition: Set the appropriate experimental parameters for ¹H or ¹³C NMR, including the number of scans, relaxation delay, and spectral width. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Processing: After data acquisition, the resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Workflow and Logical Relationships

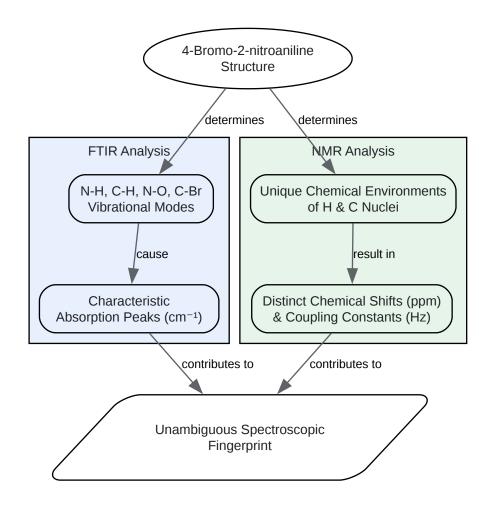
The following diagrams illustrate the logical workflow for the spectroscopic characterization of **4-Bromo-2-nitroaniline**.





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Caption: Experimental workflow for spectroscopic characterization.



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Caption: Relationship between molecular structure and spectral data.



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References

- 1. rsc.org [rsc.org]
- 2. 4-Bromo-2-nitroaniline synthesis chemicalbook [chemicalbook.com]
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